molecular formula C27H23N3O4S B2775887 3-(2,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114827-98-3

3-(2,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2775887
CAS RN: 1114827-98-3
M. Wt: 485.56
InChI Key: QTFUEUWYUQSECZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their antitumor properties. A study by Al-Suwaidan et al. (2016) explored the synthesis and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity with significant potency compared to the control 5-FU. These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, indicating their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).

Antimicrobial Activity

The search for new antimicrobial agents has led to the development of quinazolinone-based compounds. Shah et al. (2015) reported the synthesis and in vitro antimicrobial evaluation of piperazine substituted quinazoline-based thiourea/thiazolidinone/chalcone hybrids. These compounds exhibited efficacy against various bacteria and fungi, highlighting their potential in combating drug-resistant microbial strains (Shah et al., 2015).

Anti-inflammatory and Antihistaminic Effects

Quinazolinone derivatives have also shown promising anti-inflammatory effects. Baba et al. (1996) synthesized various quinoline and quinazolinone derivatives, evaluating their anti-inflammatory effects using an adjuvant arthritis rat model. These compounds, particularly those with an imidazole or triazole moiety, exhibited potent anti-inflammatory effects (Baba et al., 1996). Additionally, Alagarsamy and Parthiban (2013) developed novel quinazolinone derivatives as H1-antihistaminic agents, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate (Alagarsamy & Parthiban, 2013).

Antioxidant Properties

The antioxidant properties of quinazolinone derivatives have been explored as well. Pele et al. (2022) developed hybrid molecules by derivatizing quinazolin-4(3H)-one with polyphenolic compounds, revealing high antioxidant activity compared to ascorbic acid and Trolox. These compounds displayed cytotoxicity against cancerous cell lines and high compatibility with normal cells (Pele et al., 2022).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-22(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-21-12-8-7-11-20(21)26(31)30(27)23-15-19(32-2)13-14-24(23)33-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUEUWYUQSECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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